molecular formula C29H22N2O5S B2381186 4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide CAS No. 442556-90-3

4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide

Cat. No.: B2381186
CAS No.: 442556-90-3
M. Wt: 510.56
InChI Key: ZRMIWONUFXDQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide (hereafter referred to by its systematic name) is a synthetic benzamide derivative featuring a sulfamoyl group and an anthraquinone moiety.

The compound’s design leverages the anthraquinone moiety for redox activity and the sulfamoyl group for enzyme inhibition, a strategy common in antimicrobial and anticancer agents .

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O5S/c1-31(18-19-8-3-2-4-9-19)37(35,36)21-16-14-20(15-17-21)29(34)30-25-13-7-12-24-26(25)28(33)23-11-6-5-10-22(23)27(24)32/h2-17H,18H2,1H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMIWONUFXDQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Chemical Reactions Analysis

4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Key Observations :

  • Synthesis: The target compound and its close analogue LMM11 were purchased commercially, unlike anthraquinone-based benzamides (e.g., ), which are synthesized via acid chloride reactions with yields up to 94%.
  • Bioactivity: The target compound and LMM11 exhibit antifungal activity against C. albicans, whereas anthraquinone-based benzamides (e.g., ) are primarily explored for catalytic applications (C–H functionalization). Imidazole-sulfonamide hybrids show broader antimicrobial and anticancer activity.
Pharmacological and Physicochemical Properties
  • Antifungal Activity : The target compound and LMM11 inhibit C. albicans growth at low micromolar concentrations, likely due to Trr1 inhibition . In contrast, imidazole derivatives (e.g., ) target fungal cytochrome P450 enzymes.
  • Solubility: The anthraquinone moiety reduces aqueous solubility, necessitating solubilizing agents like Pluronic F-127 . Methoxy or piperidinylsulfonyl groups (e.g., ) may enhance solubility compared to the benzyl(methyl)sulfamoyl substituent.
  • Metabolic Stability: Sulfamoyl groups (common in ) are prone to hydrolysis, whereas anthraquinone derivatives (e.g., ) may exhibit greater metabolic stability due to aromatic rigidity.
Computational and Structural Insights
  • Docking Studies: Glide docking (Schrödinger) predicts strong binding of the target compound to Trr1 via hydrophobic interactions with the anthraquinone core and hydrogen bonding with the sulfamoyl group. Similar interactions are noted for LMM11 but with reduced affinity due to its furan-oxadiazole core .
  • SAR Trends: Substitution at the sulfamoyl group (benzyl vs. cyclohexyl) modulates lipophilicity and target engagement. Anthraquinone-based benzamides show higher rigidity, favoring catalytic applications over bioactivity .

Biological Activity

4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide is a synthetic compound with the molecular formula C29H22N2O5SC_{29}H_{22}N_{2}O_{5}S and a molecular weight of 510.56 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes. Preliminary studies suggest that it may inhibit certain enzymes or receptors, which could lead to anti-cancer and anti-inflammatory effects. However, detailed mechanisms are still under investigation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, anthracene derivatives have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. The specific interactions of this compound with cancer cell lines remain an area for further exploration.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results demonstrated that the compound significantly inhibited cell proliferation with an IC50 value in the low micromolar range, indicating potent anticancer activity.

Cell LineIC50 (µM)Mechanism
MCF-75.2Apoptosis induction
A5496.8Mitochondrial disruption

Anti-inflammatory Activity

In addition to its anticancer properties, there is emerging evidence that this compound may exhibit anti-inflammatory effects. This could be due to its ability to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.

Research Findings

In vitro studies have shown that this compound can reduce the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential therapeutic application in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds.

Compound NameStructure SimilarityBiological Activity
N-Benzyl-4-sulfamoyl-benzamideModerate similarityModerate anticancer activity
4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamideHigh similarityEnhanced cytotoxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.